molecular formula C12H19NO B1622902 N-ethyl-1-(4-methoxyphenyl)propan-1-amine CAS No. 40023-81-2

N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Cat. No.: B1622902
CAS No.: 40023-81-2
M. Wt: 193.28 g/mol
InChI Key: XBFZYRMVEHPXLF-UHFFFAOYSA-N
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Description

N-ethyl-1-(4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO. It is a clear yellow liquid with a molecular weight of 193.29 g/mol. This compound is known for its applications in organic synthesis and research, particularly in the fields of chemistry and pharmacology .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1-(4-methoxyphenyl)propan-1-amine can be synthesized through the reaction of 1-(4-methoxyphenyl)propan-2-amine with ethyl bromide. The reaction typically requires an organic solvent and a catalyst to proceed efficiently . The process involves the nucleophilic substitution of the amine group with the ethyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-ethyl-1-(4-methoxyphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a musculotropic antispasmodic agent, directly affecting the smooth muscle of the gastrointestinal tract. It inhibits the peristaltic reflex and sphincter of Oddi, which can be beneficial in certain medical conditions .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine
  • N-ethyl-p-methoxy-alpha-methylphenethylamine
  • N-ethyl-4-methoxy-α-methylphenethylamine

Uniqueness

N-ethyl-1-(4-methoxyphenyl)propan-1-amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFZYRMVEHPXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406314
Record name N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-81-2
Record name N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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